Product packaging for Ro 04-5595 hydrochloride(Cat. No.:CAS No. 194089-07-1)

Ro 04-5595 hydrochloride

Cat. No.: B070903
CAS No.: 194089-07-1
M. Wt: 368.3 g/mol
InChI Key: NVIPBLQAFKRFSZ-UHFFFAOYSA-N
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Description

Ro 04-5595 hydrochloride is a potent, cell-permeable, and ATP-competitive small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation. They are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23Cl2NO2 B070903 Ro 04-5595 hydrochloride CAS No. 194089-07-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIPBLQAFKRFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982243
Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-73-0
Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ro 04 5595 Hydrochloride: a Glun2b Selective Nmda Receptor Antagonist

Historical Context and Development within Tetrahydroisoquinoline Derivatives

Ro 04-5595 belongs to the tetrahydroisoquinoline (THIQ) class of chemical structures. nih.govontosight.aimdpi.com This scaffold has been a fertile ground for medicinal chemistry, leading to the development of compounds with a wide range of biological activities, including analgesic and neuroprotective properties. ontosight.ainih.govsemanticscholar.org The initial synthesis of Ro 04-5595 dates back to the early 1960s at the pharmaceutical company Hoffmann-La-Roche. nih.govmdpi.com The development of THIQ derivatives has often focused on their interaction with various receptor systems in the central nervous system. acs.orggoogle.com

Relationship to Prior Analgesic Compounds (e.g., Versidyne)

Ro 04-5595 is a close structural analogue of the non-narcotic analgesic compound Versidyne, also known as Methofoline or Ro 4-1778/1. nih.govmdpi.com Versidyne, another tetrahydroisoquinoline derivative from Hoffmann-La-Roche, demonstrated analgesic efficacy comparable to codeine and was indicated for postoperative pain. nih.govmdpi.com However, it was later withdrawn from the market. nih.govmdpi.com The development of Ro 04-5595 represents a structural modification of Versidyne. The key chemical difference between the two is that Ro 04-5595 possesses a free phenolic hydroxyl group at the 7-position of the isoquinoline (B145761) ring, whereas Versidyne has a methoxy (B1213986) group at the same position. nih.govmdpi.com This structural change significantly alters the compound's pharmacological profile, leading to its characterization as a selective NMDA receptor antagonist rather than a general analgesic.

Characterization as a Selective Pharmacological Tool

Ro 04-5595 is primarily valued in scientific research as a selective pharmacological agent that allows for the specific investigation of GluN2B subunit-containing NMDA receptors. Its ability to discriminate between different NMDA receptor subtypes makes it a more precise tool than non-selective antagonists.

Classification as a GluN2B-Selective Antagonist

Ro 04-5595 is classified as a potent and selective non-competitive antagonist of NMDA receptors that contain the GluN2B subunit. medchemexpress.comtocris.commedkoo.comhellobio.combiocat.com It exhibits a high affinity for these receptors, with a reported inhibition constant (Ki) of 31 nM. medchemexpress.comtocris.comchemsrc.com Its mechanism involves binding to an allosteric modulatory site, which is separate from the glutamate (B1630785) binding site. nih.gov

Research indicates that Ro 04-5595 binds to a site that is distinct from the one occupied by ifenprodil (B1662929), another well-known GluN2B antagonist. nih.govnih.gov Molecular modeling studies predict that Ro 04-5595 binds to the EVT-101 binding site on the GluN1/GluN2B interface. medkoo.combiocat.comnih.govnih.gov In functional assays, Ro 04-5595 demonstrated an EC50 of 186 ± 32 nmol/L for the inhibition of calcium influx in cells expressing GluN2B-containing receptors. medkoo.combiocat.comnih.gov The autoradiographic distribution of its binding sites in the brain aligns well with the known expression of GluN2B subunits, showing high density in the cerebral cortex and hippocampus and low density in the cerebellum. medkoo.comnih.govacs.org

Comparison with Other NMDA Receptor Antagonists in Research

In neuroscience research, Ro 04-5595's specific properties are best understood when compared with other NMDA receptor antagonists. Unlike broad-spectrum, non-competitive channel blockers such as Ketamine or competitive antagonists like D-AP5, Ro 04-5595's selectivity allows for the targeted interrogation of GluN2B-mediated signaling pathways. hellobio.comnih.gov

Its affinity is often compared to other GluN2B-selective compounds. In competitive binding assays, the rank order of affinity for the [3H]Ro 25-6981 binding site was determined to be: Ro 25-6981 > CP-101,606 > Ro 04-5595 = ifenprodil >> eliprodil (B1671174). medkoo.combiocat.comnih.gov This places Ro 04-5595's affinity as comparable to that of ifenprodil. These compounds are frequently used in parallel in functional studies to confirm that an observed effect is specifically due to the blockade of GluN2B-containing receptors. nih.govcharite.denih.gov

Mechanistic Investigations and Receptor Binding Profiles

Quantitative Receptor Binding Affinity Studies

The affinity of Ro 04-5595 hydrochloride for its target receptors is a critical aspect of its pharmacological profile. This is quantified through the determination of its dissociation constant (K_i) and half-maximal effective concentration (EC_50).

This compound is recognized as a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.commedkoo.comtocris.com Studies have consistently reported its high affinity for this receptor subtype. The dissociation constant (K_i), a measure of the inhibitor's binding affinity, has been determined to be 31 nM. medchemexpress.comtocris.com Another study reported a K_d estimate of 20 ± 3 nM from competitive binding studies. acs.org A competitive autoradiography experiment yielded a K_i value of 2 ± 4 nM, although with a larger uncertainty. acs.org

The half-maximal effective concentration (EC_50), which indicates the concentration of the drug that provokes a response halfway between the baseline and maximum effect, has also been established. In primary cultures of chicken embryo forebrain expressing native GluN2B-containing NMDA receptors, this compound exhibited an EC_50 of 186 ± 32 nmol/L. medkoo.comnih.govnih.gov

Table 1: Receptor Binding Affinity of this compound for GluN2B Receptors

Parameter Value Notes
K_i 31 nM Selective antagonist for GluN2B containing NMDA receptors. medchemexpress.comtocris.com
K_d 20 ± 3 nM From competitive binding studies. acs.org
K_i 2 ± 4 nM From competitive autoradiography using [3H]Ro 04-5595. acs.org
EC_50 186 ± 32 nmol/L Determined in primary cultures from chicken embryo forebrain. medkoo.comnih.govnih.gov

Competitive binding assays are instrumental in characterizing the binding of this compound. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. The ability of this compound to displace this radioligand provides a measure of its binding affinity.

Commonly used radioligands in these assays include [3H]Ro 25-6981 and [3H]ifenprodil, both of which are well-characterized GluN2B-selective antagonists. acs.org In one study, the in vitro binding of [3H]Ro 25-6981 was characterized, and specific binding was defined using Ro 04-5595 at a concentration of 10 μM. acs.org The rank order of affinity for displacing [3H]Ro 25-6981 was found to be Ro 25-6981 > CP-101,606 > Ro 04-5595 = ifenprodil (B1662929). medkoo.com Another study reported a K_i of 2 nM for [11C]Ro 04-5595 relative to [3H]ifenprodil at GluN2B receptors in rat brain slices. mdpi.com

Subunit Selectivity and Allosteric Modulation Sites

The specificity of a compound for a particular receptor subunit and its interaction with allosteric sites are key determinants of its pharmacological effects.

This compound demonstrates marked selectivity for the GluN2B subunit of the NMDA receptor over other GluN2 subunits, such as GluN2A, GluN2C, and GluN2D. acs.org This selectivity is a crucial feature, as different GluN2 subunits have distinct distributions and functional roles in the central nervous system. The selective antagonism of GluN2B-containing receptors allows for more targeted pharmacological intervention. Research has confirmed that Ro 04-5595 is a selective antagonist of NMDA receptors containing NR2B subunits. acs.org

The binding site of this compound on the GluN2B subunit has been a subject of investigation. While it shares structural similarities with ifenprodil, another GluN2B antagonist, studies suggest it may not bind to the classical ifenprodil-binding site. nih.govnih.gov Instead, molecular modeling and in silico docking studies have predicted that Ro 04-5595 binds to the more recently discovered EVT-101 binding site. medkoo.comnih.govnih.gov The EVT-101 binding pocket appears to be more accommodating to a variety of ligand structures compared to the ifenprodil-binding site. nih.gov

Autoradiographic Mapping of Receptor Distribution

Autoradiography using a radiolabeled form of Ro 04-5595, specifically [3H]Ro 04-5595, has been employed to visualize the distribution of its binding sites in the brain. acs.org These studies have provided high-resolution images demonstrating strong binding in brain regions known to be rich in GluN2B receptors, such as the hippocampus, cortex, caudate putamen, and thalamus. acs.orgmdpi.com Conversely, low binding is observed in the cerebellum, a region with a low concentration of GluN2B subunits. acs.orgmdpi.com This distribution pattern aligns with the known expression of the GluN2B subunit, further confirming the selectivity of Ro 04-5595 for this receptor subtype. acs.org

High-Resolution Imaging of Binding in Brain Regions (e.g., cortex, striatum, hippocampus, hypothalamus)

Autoradiographic studies utilizing the tritiated form of Ro 04-5595, [³H]Ro 04-5595, have been instrumental in visualizing its binding sites within the brain. These high-resolution imaging techniques reveal a distinct and heterogeneous distribution pattern that aligns with the known expression of GluN2B subunits.

Research has consistently shown strong and high-density binding of radiolabeled Ro 04-5595 in forebrain structures recognized for their high concentration of GluN2B receptors. nih.govacs.org These regions include:

Cortex: Various layers of the cerebral cortex exhibit a high density of binding sites for ligands whose specificity is determined by Ro 04-5595. nih.gov This suggests a significant role for GluN2B-containing NMDA receptors in cortical function.

Hippocampus: The hippocampus, a region critical for learning and memory, also demonstrates very high binding. nih.govacs.org This is consistent with the established role of GluN2B subunits in synaptic plasticity within this area.

Striatum: The striatum, involved in motor control and reward pathways, shows a lesser, or medium, degree of binding compared to the cortex and hippocampus. nih.govacs.org

Hypothalamus: Moderate levels of GluN2B subunit expression and, consequently, binding sites for related ligands, are also evident in the hypothalamus. caldic.com

Conversely, regions with low expression of the GluN2B subunit, such as the cerebellum, consistently show low to negligible binding of [³H]Ro 04-5595. nih.govacs.org This differential binding pattern underscores the selectivity of this compound for the GluN2B-containing NMDA receptors.

The binding affinity of this compound has been determined through competitive binding assays. While specific Bmax values (a measure of the total number of binding sites) for this compound in discrete brain regions are not extensively documented, studies on the closely related and highly selective GluN2B antagonist, [³H]Ro 25-6981, provide valuable insight. In these studies, this compound is often used to define the specific binding of [³H]Ro 25-6981. The Bmax for [³H]Ro 25-6981 in rat brain membranes has been measured at 1.6 pmol/mg of protein, indicating the density of sites to which this compound also binds. nih.gov

Relative Binding Densities of GluN2B Ligands in Rat Brain Regions

Brain RegionRelative Binding DensityReference Ligand
CortexHigh[³H]Ro 25-6981
HippocampusHigh[³H]Ro 25-6981
StriatumMedium[³H]Ro 25-6981
HypothalamusModerateGeneral NR2B expression
CerebellumLow/Negligible[³H]Ro 04-5595 / [³H]Ro 25-6981

Correlation with GluN2B Transcript Expression

A key validation of the selectivity of a receptor ligand is the correlation between its binding distribution and the expression of the messenger RNA (mRNA) that codes for the target receptor subunit. In the case of this compound, its binding profile shows a strong positive correlation with the distribution of GluN2B mRNA transcripts.

Studies using in situ hybridization histochemistry have mapped the expression of NR2B transcripts throughout the rat brain. nih.gov When these maps are compared with the autoradiograms from [³H]Ro 25-6981 binding assays (where Ro 04-5595 defines specific binding), a striking overlap is observed. nih.gov The high density of binding sites in the cerebral cortex, hippocampus, and caudate putamen mirrors the high levels of NR2B mRNA in these regions. nih.gov Similarly, the sparse binding in the cerebellum aligns with the low levels of NR2B transcripts found there. nih.gov

Furthermore, direct studies with [³H]Ro 04-5595 have confirmed that its binding activity distribution corresponds well with the distribution of NR2B mRNA, although with a somewhat more diffuse microdistribution. acs.org This strong correlation provides compelling evidence that this compound selectively binds to NMDA receptors that contain the GluN2B subunit, making it an invaluable tool for isolating and studying the function of these specific receptor subtypes in the central nervous system.

Preclinical Pharmacological and Behavioral Studies

Research into Addiction and Reward Circuitry

The brain's reward system, a complex network of structures and neural pathways, is central to the development and maintenance of addiction. nih.gov Drugs of abuse co-opt these pathways, leading to compulsive drug-seeking and use. nih.gov Key among these is the mesolimbic dopamine (B1211576) system, which plays a crucial role in the reinforcing effects of addictive substances. nih.govnih.gov Chronic exposure to drugs induces neuroadaptations in these circuits, altering synaptic strength and plasticity, which are thought to underlie the transition to addiction. nih.gov

Ro 04-5595 hydrochloride has been shown to influence the locomotor-activating effects of psychostimulants like amphetamine and methamphetamine in mouse models. Research indicates that this compound can inhibit methamphetamine-induced locomotor stimulation. medchemexpress.commedchemexpress.com Specifically, it has been observed to dose-dependently decrease the locomotor activity prompted by methamphetamine. medchemexpress.commedchemexpress.com This suggests an interaction between the NMDA receptor system, which this compound targets, and the dopaminergic pathways stimulated by amphetamines. nih.govcore.ac.uknih.gov

Prolonged cocaine use leads to significant and lasting changes in synaptic plasticity within the brain's reward circuitry. mdpi.com These neuroadaptations are believed to contribute to the compulsive drug-seeking behaviors characteristic of addiction. nih.gov

Studies using rat models of cocaine self-administration have demonstrated that this compound can influence the strength of excitatory synapses on midbrain dopamine neurons. nih.gov A key measure of synaptic strength is the ratio of AMPA receptor- to NMDA receptor-mediated currents (AMPA/NMDA ratio). In rats that self-administered cocaine, in vivo blockade of GluN2B-containing NMDA receptors with this compound was found to significantly reduce the AMPA/NMDA ratio in the oval nucleus of the bed nucleus of the stria terminalis (ovBNST). nih.gov This effect was not observed in rats self-administering sucrose, indicating a specific interaction with cocaine-induced neuroadaptations. nih.gov The reduction in the AMPA/NMDA ratio suggests a weakening of excitatory synapses that are potentiated by chronic cocaine use. nih.gov

It's noteworthy that cocaine self-administration has been shown to increase the AMPA/NMDA ratio, and this increase is persistent, remaining even after 90 days of withdrawal. nih.gov The effect of this compound on this ratio points to its potential to reverse or mitigate these long-lasting synaptic changes. nih.gov

The bed nucleus of the stria terminalis (BNST) is a critical component of the extended amygdala, a brain region heavily implicated in stress and the negative affective states associated with drug withdrawal. nih.govfrontiersin.org Chronic drug exposure can impair synaptic plasticity in the BNST, contributing to the maladaptive behaviors seen in addiction. nih.gov

One form of synaptic plasticity, long-term depression (LTD), which involves a weakening of synapses, is impaired in rats that have been maintaining cocaine self-administration. nih.gov Research has shown that blockade of GluN2B-containing NMDA receptors can rescue this deficit. Specifically, the application of this compound was found to restore NMDAR-dependent LTD in brain slices from rats that had been self-administering cocaine. nih.gov This finding suggests that dysfunctional regulation of GluN2B-containing NMDA receptors is a key mechanism underlying the cocaine-induced impairment of synaptic plasticity in the ovBNST. nih.gov

The neuroplastic changes that occur during chronic drug use and withdrawal are thought to drive relapse to drug-seeking behavior. adcare.comuky.edubiorxiv.org Given its ability to modulate synaptic plasticity, the effect of this compound on cocaine-seeking after a period of withdrawal has been investigated.

In one study, rats that had maintained cocaine self-administration were treated with this compound before undergoing a 30-day withdrawal period. nih.gov While the results did not reach statistical significance for the entire group, a trend was observed where a majority of the rats treated with this compound tended to seek cocaine less compared to the saline-treated control group. nih.gov This suggests that blockade of GluN2B receptors may have the potential to reduce cocaine-seeking behavior after withdrawal, although further research with larger sample sizes is needed to confirm this effect. nih.gov

The rewarding effects of opiates are a primary driver of their abuse and the development of addiction. nih.govmdpi.com Preclinical studies have explored the role of various neurotransmitter systems in modulating these rewarding properties. Research has suggested that this compound may play a role in the potentiation of associative opiate reward learning. oup.com This indicates a potential interaction between the NMDA receptor system and the opioid system in the processing of reward-related memories. nih.gov

Analysis of Brain Stimulation Reward Pathways

Brain stimulation reward (BSR) is a phenomenon used to study the neural circuits underlying reward and motivation. nih.govumich.edu The ventral midbrain (VM), a key area in these circuits, is rich in dopaminergic neurons whose firing patterns are linked to reward signaling. nih.gov Glutamate (B1630785) transmission is known to be essential for these firing patterns. nih.gov

However, studies investigating the direct role of GluN2B subunit blockade in the VM on BSR have yielded specific results. When Ro 04-5595 was administered into the ventral midbrain of rats, it did not produce a decrease in the reward threshold or an increase in maximum response rates over the range of doses tested. nih.gov This was in contrast to other NMDA receptor antagonists with higher affinity for the GluN2A subunit, such as R-CPP and PPPA, which did enhance BSR. nih.gov These findings suggest that glutamate exerts a tonic inhibition on the BSR pathway and that this inhibition is primarily mediated by NMDA receptors containing the GluN2A subunit, rather than the GluN2B subunit targeted by Ro 04-5595. nih.gov

Table 2: Effect of Ventral Midbrain (VM) Administration of NMDA Receptor Antagonists on Brain Stimulation Reward (BSR)
CompoundPrimary TargetAdministration SiteEffect on BSR ThresholdSource
This compoundGluN2BVentral Midbrain (VM)No effect observed nih.gov
R-CPPHigher affinity for GluN2AVentral Midbrain (VM)Dose-dependent decrease nih.gov
PPPAHigher affinity for GluN2AVentral Midbrain (VM)Dose-dependent decrease nih.gov

Neuroprotection and Neurodegenerative Disease Models

Implications for Protecting Against Excitotoxic Damage

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key mechanism in various neurological disorders and ischemic brain events. nih.govmdpi.com The overactivation of NMDA receptors is a central step in this process. nih.gov As a selective GluN2B receptor antagonist, Ro 04-5595 has been investigated for its potential to protect against this type of damage.

The blockade of specific NMDA receptor subunits offers a targeted approach to neuroprotection. Research suggests that antagonists targeting the NMDA receptor can mitigate neuronal death caused by glutamate-induced excitotoxicity. mdpi.com The involvement of GluN2B-containing NMDA receptors in excitotoxic processes makes compounds like Ro 04-5595 valuable tools for studying and potentially counteracting excitotoxic damage in the central nervous system. uc.ptepo.org

Role in Modulating Neuronal Excitability in Neurodegenerative Conditions

Abnormal neuronal network excitability is increasingly recognized as a key feature in the early stages of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov This hyperexcitability can lead to network dysfunction and contribute to cognitive decline. nih.gov The glutamatergic system, particularly NMDA receptors, plays a crucial role in regulating neuronal excitability.

By selectively blocking GluN2B-containing NMDA receptors, Ro 04-5595 can help modulate and decrease excessive neuronal excitability. uc.pt This mechanism is of significant interest in the context of neurodegenerative diseases where hyperexcitability is a contributing factor to the pathology. The ability to dampen pathological neuronal firing without complete blockade of NMDA receptor function—which is essential for normal synaptic transmission—is a key area of investigation in the development of therapies for these conditions.

Investigational Use in Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder for which novel therapeutic strategies are urgently needed. nih.gov Drug repurposing, which involves identifying new uses for existing or investigational drugs, is a promising approach. Ro 04-5595 has been identified in computational drug repurposing studies as a candidate for AD. nih.gov

In a network-based, stage-specific drug repurposing analysis, Ro 04-5595 was identified as a top-scoring candidate drug. nih.gov Subsequent in vitro testing of candidate compounds explored their effects on mechanisms relevant to AD pathology, such as the activity of the BACE1 enzyme, which is involved in the production of amyloid-β peptides. nih.gov Although Ro 04-5595 was listed as an experimental drug in these studies, its identification through systematic "omics" and network-based approaches highlights its potential as a research tool and a lead compound for further investigation in the context of Alzheimer's disease. nih.govnih.gov

Studies on Pain Modulation

The chemical compound this compound, a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has been investigated for its potential role in pain modulation, particularly in the context of chronic pain. medkoo.comnih.gov Research in this area is crucial as chronic pain can involve a state of central sensitization, a phenomenon partly mediated by the binding of excitatory amino acids like glutamate to NMDA receptors. nih.gov

One study explored the effects of Ro 04-5595 in a mouse model of fibromyalgia, a condition characterized by widespread chronic pain. In this model, induced by intermittent cold stress, the mice exhibited a lack of analgesic response to morphine. When Ro 04-5595 was administered via intracerebroventricular injection, it did not reverse this lack of morphine analgesia. nih.gov This finding suggests that in this specific chronic pain model, the GluN2B subunit of the NMDA receptor may not be the primary target for restoring opioid efficacy. In contrast, the study found that blocking the NR2A subunit of the NMDA receptor did reverse the lack of morphine analgesia. nih.gov

While NMDA receptor antagonists, in general, are considered a potential class of analgesics and co-analgesics with opioids, the specific contribution of GluN2B antagonism with Ro 04-5595 appears to be nuanced and dependent on the specific pain state and underlying mechanisms. nih.gov Further research is necessary to fully elucidate the therapeutic potential of Ro 04-5595 in different chronic pain conditions.

Electrophysiological Characterization in Neural Circuits

The function of neural circuits, which are the fundamental processing units of the brain, can be investigated by monitoring and manipulating their electrical activity. mdpi.com Electrophysiological techniques, such as patch-clamp recordings, are instrumental in characterizing the effects of compounds like Ro 04-5595 on synaptic transmission and plasticity. nih.govracgp.org.au

Whole-cell patch-clamp recordings are a powerful technique used to measure the electrical currents flowing across the membrane of a single neuron, providing detailed insights into synaptic function. nih.govracgp.org.au Studies utilizing this technique have demonstrated the inhibitory effect of Ro 04-5595 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

In one study, whole-cell patch-clamp recordings were performed on neurons in the oval bed nucleus of the stria terminalis (ovBNST) of rats. The application of Ro 04-5595 at a concentration of 10 μM resulted in a significant reduction in the amplitude of NMDA-EPSCs in control animals. nih.gov Specifically, the NMDA-EPSC amplitude was reduced by an average of 21.4% (± 1.9%). nih.gov This finding directly demonstrates the ability of Ro 04-5595 to antagonize the function of NMDA receptors at the synaptic level.

ParameterConditionDrug and Concentration% Reduction of NMDA-EPSC Amplitude (Mean ± SEM)
NMDA-EPSC AmplitudeControl RatsRo 04-5595 (10 μM)21.4 ± 1.9%

Data from a study on whole-cell patch-clamp recordings in the oval bed nucleus of the stria terminalis of rats. nih.gov

Long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity, representing long-lasting changes in the strength of synaptic connections, and are considered cellular mechanisms underlying learning and memory. charite.denih.gov The modulation of LTP and LTD by Ro 04-5595 has been investigated to understand the role of GluN2B-containing NMDA receptors in these processes.

In studies conducted on slices of the lateral amygdala (LA) in adult mice, Ro 04-5595 demonstrated a significant impact on both LTP and LTD. charite.de When high-frequency stimulation (HFS) was used to induce LTP, the presence of 10 μM Ro 04-5595 led to a reduction in the magnitude of LTP. In control conditions, LTP resulted in a potentiation of 145.3% (± 7.2%), whereas in the presence of Ro 04-5595, the potentiation was reduced to 121.9% (± 5.2%). charite.de

Furthermore, the induction of LTD in the lateral amygdala was also affected by Ro 04-5595. In one set of experiments, a low-frequency stimulation (LFS) protocol that induced stable LTD in control recordings (77.8% ± 4.2% of baseline) was completely blocked in the presence of 10 μM Ro 04-5595 (121.3% ± 6.4% of baseline). charite.de These findings indicate that the activation of GluN2B-containing NMDA receptors is a critical component for the induction of both LTP and LTD in the lateral amygdala. charite.de

Synaptic PlasticityConditionDrug and ConcentrationSynaptic Response (Mean ± SEM)
Long-Term Potentiation (LTP)Control-145.3 ± 7.2%
With Ro 04-559510 μM121.9 ± 5.2%
Long-Term Depression (LTD)Control-77.8 ± 4.2%
With Ro 04-559510 μM121.3 ± 6.4%

Data from a study on LTP and LTD in the lateral amygdala of adult mice. charite.de

Molecular Imaging and Radioligand Development

Synthesis of Radiolabeled Ro 04-5595 Hydrochloride

The creation of a PET radiotracer requires a multi-step process that begins with identifying a suitable precursor molecule and then incorporating a positron-emitting radionuclide, such as Carbon-11 (B1219553) ([11C]).

The precursor for the radiosynthesis of [11C]Ro 04-5595 is its N-desmethyl analogue, specifically N-desmethyl-Ro-04-5595. nih.govresearchgate.net The chemical name for this precursor is 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline. nih.gov This molecule provides the necessary chemical structure onto which the radiolabeled methyl group can be attached to yield the final radiotracer.

The radiosynthesis of [11C]Ro 04-5595 is accomplished through an N-methylation reaction. nih.gov This process utilizes the captive solvent method, a technique known for its efficiency in radiolabeling. nih.govresearchgate.net The reaction involves treating the N-desmethyl-Ro-04-5595 precursor with [11C]iodomethane ([11C]CH3I) in dimethylformamide (DMF) at a temperature of 40°C for one minute. nih.gov

This synthesis method yields [11C]Ro 04-5595 with high purity and suitable characteristics for PET imaging. The process results in a radiochemical yield of 13 ± 3%, a radiochemical purity of 99%, and a molar activity ranging from 12 to 43 MBq/nmol. nih.govresearchgate.net

Table 1: Radiosynthesis Parameters for [11C]Ro 04-5595

ParameterValueSource
PrecursorN-desmethyl-Ro-04-5595 nih.govresearchgate.net
Radiolabeling Agent[11C]iodomethane nih.gov
MethodCaptive Solvent N-Methylation nih.govresearchgate.net
Radiochemical Yield13 ± 3% nih.govresearchgate.net
Radiochemical Purity99% nih.govresearchgate.net
Molar Activity12–43 MBq/nmol nih.govresearchgate.net

Positron Emission Tomography (PET) Studies

Following successful synthesis, the [11C]Ro 04-5595 radiotracer was evaluated in preclinical PET studies using rodent models to determine its effectiveness as an imaging agent for GluN2B receptors.

PET studies in rats demonstrated that [11C]Ro 04-5595 has a favorable pharmacokinetic profile for brain imaging. acs.orgacs.org The radiotracer showed rapid uptake into the brain, reaching its peak concentration of approximately 0.7% of the injected dose per milliliter (%ID/mL) at around 5 minutes post-injection. acs.org In other analyses, this peak was reported as a Standardized Uptake Value (SUV) of about 0.7. nih.gov This initial uptake was followed by a relatively fast washout from the brain over the subsequent 65-90 minutes, with a reported washout half-life of 20 minutes. nih.govacs.org This kinetic profile is desirable for PET radiotracers as it allows for the clear imaging of specific binding against a background of nonspecific binding that clears over time.

Dynamic PET scans using [11C]Ro 04-5595 revealed a distribution pattern in the rat brain that is consistent with the known high-density regions of GluN2B receptors. acs.orgacs.org The highest levels of radiotracer accumulation were observed in the hippocampus, followed by the cortex, caudate putamen, and thalamus. acs.org Conversely, the lowest binding was seen in the cerebellum, a region known to have a low concentration of GluN2B receptors. acs.orgacs.orghodoodo.com This heterogeneous distribution supports the tracer's ability to selectively visualize GluN2B receptor-rich areas in the living brain. acs.org

Quantitative analysis further confirmed the utility of Ro 04-5595 for studying GluN2B binding sites.

In vitro Analysis: For high-resolution imaging outside of a living organism, a tritiated version, [3H]Ro 04-5595, was used for autoradiography on rat and mouse brain sections. acs.org These studies demonstrated strong and specific binding in regions rich in NR2B receptors, such as the cortex and hippocampus, with very low binding in the cerebellum, corroborating the in vivo PET findings. acs.orgacs.orghodoodo.com Competitive binding assays showed that Ro 04-5595 has a binding affinity (Ki) of 2 nM against [3H]ifenprodil in rat brain slices. nih.gov Other sources report a Ki value of 31 nM. tocris.commedchemexpress.com

In vivo Analysis: The in vivo PET studies provided quantitative data on brain uptake. The peak radioactivity concentration in the brain reached 0.7% ID/mL or an SUV of approximately 0.7. nih.govacs.org The distribution of the radiotracer, with high uptake in areas like the hippocampus and cortex and low uptake in the cerebellum, allows for a quantitative assessment of GluN2B receptor distribution in vivo. acs.org

Table 2: Pharmacokinetic and Binding Data for Ro 04-5595 Radiotracers

ParameterValueStudy TypeSource
Peak Brain Uptake ([11C]Ro 04-5595)~0.7% ID/mL or SUV ~0.7In vivo PET (Rat) nih.govacs.org
Time to Peak Uptake~5 minutesIn vivo PET (Rat) acs.org
Washout Half-life~20 minutesIn vivo PET (Rat) nih.gov
Binding Affinity (Ki)2 nM (vs. [3H]ifenprodil)In vitro (Rat Brain Slices) nih.gov
Binding Affinity (Ki)31 nMIn vitro tocris.commedchemexpress.com
Highest Binding RegionsHippocampus, Cortex, Caudate Putamen, ThalamusIn vivo PET & In vitro Autoradiography acs.org
Lowest Binding RegionCerebellumIn vivo PET & In vitro Autoradiography acs.orgacs.orghodoodo.com

Structure Activity Relationship Sar and Derivative Studies

Chemical Modifications and Analog Development

The development of Ro 04-5595 and its derivatives has been a focused effort to understand how specific structural elements contribute to its biological activity. Ro 04-5595, chemically identified as 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride, has served as a foundational scaffold for these investigations. tocris.com

The structure of Ro 04-5595 is closely related to the non-narcotic analgesic Versidyne (Methofoline), with a critical distinction being the presence of a free phenolic hydroxyl group at position 7 in Ro 04-5595, whereas Versidyne has a methoxy (B1213986) group at the same position. mdpi.com This hydroxyl group is a key feature for its activity.

Systematic modifications of the Ro 04-5595 structure have been undertaken to probe the structure-activity relationship. One such study involved creating a library of analogs to assess the impact of substitutions on the chlorophenyl ring. acs.org Key findings from these derivative studies include:

Halogen Substitution: Replacing the chlorine atom on the phenyl ring with fluoro or trifluoromethyl substituents resulted in compounds that were potent inhibitors of GluN2B binding. However, none of these new fluorinated analogs demonstrated superiority over the parent compound, Ro 04-5595. acs.org

Off-Target Effects: Some of the newly synthesized analogs showed displacement activity in the cerebellum, a region with a low concentration of NR2B receptors, indicating that these structural changes led to binding at other, unintended protein targets. acs.org In contrast, Ro 04-5595 itself showed no significant displacement in the cerebellum, highlighting its selectivity. acs.org

N-Methylation: The N-desmethyl precursor of Ro 04-5595 is a key intermediate for creating radiolabeled versions of the compound, such as [11C]Ro 04-5595, via N-methylation. mdpi.com This demonstrates that the N-methyl group can be installed late in the synthesis, a useful property for radiochemistry.

The affinity and potency of Ro 04-5595 have been extensively compared to other well-known NR2B-selective antagonists. In competitive binding studies using rat brain membranes, Ro 04-5595 demonstrated an affinity (Ki) of 31 nM. tocris.commedchemexpress.com Multiple studies have established a consistent rank order of affinity among these compounds. Specific binding, as defined by displacement of a radioligand, was fully inhibited by several compounds with the following order of affinities: Ro 25-6981 > CP-101,606 > Ro 04-5595 = ifenprodil (B1662929) >> eliprodil (B1671174) > haloperidol. medkoo.comtargetmol.comnih.gov

Functional assays measuring the inhibition of calcium influx in primary cultures of chicken embryo forebrain cells provided a similar, though slightly different, rank order of potency. nih.gov These findings are summarized in the table below.

CompoundBinding Affinity (Ki)Functional Potency (EC50)
Ro 04-5595 hydrochloride31 nM tocris.commedchemexpress.com / 20 ± 3 nM (Kd) acs.org186 ± 32 nM nih.gov
Ro 25-6981Higher than Ro 04-5595 targetmol.comnih.gov / 9 nM (IC50) targetmol.com60 ± 30 nM nih.gov
IfenprodilEqual to Ro 04-5595 targetmol.comnih.gov100 ± 40 nM nih.gov
CP-101,606Higher than Ro 04-5595 targetmol.comnih.govNot Reported in Source
EliprodilLower than Ro 04-5595 targetmol.comnih.gov1300 ± 700 nM nih.gov
EVT-101Not Reported in Source22 ± 8 nM nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques have been instrumental in understanding the molecular basis for the affinity and selectivity of Ro 04-5595, providing insights that are difficult to obtain through experimental methods alone.

A significant finding from molecular modeling studies is that Ro 04-5595 is predicted to bind to a different site on the GluN2B subunit than the classic antagonist ifenprodil. nih.gov In silico docking and molecular dynamics simulations predict that Ro 04-5595 binds to the more recently discovered EVT-101 binding site. medkoo.comtargetmol.comnih.gov

These computational models have identified specific amino acid residues within the GluN2B amino-terminal domain that are crucial for binding Ro 04-5595. nih.gov

Interacting Amino Acid Residue (GluN2B)Predicted Interaction with Ro 04-5595
Asp113Predicted to form a stable interaction. nih.gov
Phe114Predicted to have the most stable interaction compared to other ligands like ifenprodil. nih.gov
Pro177Predicted to interact with Ro 04-5595. nih.gov
Lys137Predicted to interact weakly, primarily through water bridges. nih.gov
Asp138Predicted to interact weakly, primarily through water bridges. nih.gov

The importance of these interactions was further investigated using in silico alanine (B10760859) mutation scanning. For example, computationally mutating Phe114 to alanine was predicted to cause the largest change in binding energy (ΔG) for Ro 04-5595 compared to other antagonists, supporting the prediction of a stable and critical interaction with this residue. nih.gov

The detailed understanding of the SAR and binding mode of Ro 04-5595 has established it as a valuable lead compound for the rational design of new GluN2B ligands. acs.org The primary strategy involves using the tetrahydroisoquinoline core of Ro 04-5595 as a scaffold and introducing systematic chemical modifications to enhance desired properties, such as affinity, selectivity, or suitability for applications like positron emission tomography (PET) imaging. acs.orgnih.govresearchgate.net

An example of this strategy was the creation of a library of analogs with substitutions on the phenyl ring (e.g., replacing chlorine with fluorine) to develop novel radioligands. acs.org While these specific modifications did not yield a superior compound, the approach itself—using a known selective ligand as a template for targeted chemical synthesis and screening—is a cornerstone of modern rational drug design. acs.orgresearchgate.net The knowledge gained from these studies, particularly the computational prediction of the binding site, provides a clear roadmap for future design efforts aimed at creating novel ligands that can effectively and selectively target the GluN2B receptor. nih.gov

Future Research Directions

Elucidation of Broader Pharmacological Spectrum

A primary avenue for future research involves a more comprehensive characterization of the pharmacological spectrum of Ro 04-5595. Although it is recognized for its high selectivity for the GluN2B subunit, with a reported K_i value of 31 nM, a complete understanding of its interactions with a wider array of biological targets is essential. tocris.com

Initial broad-spectrum screening has indicated that Ro 04-5595 does not exhibit high affinity for a range of other tested receptors, transporters, and ion channels. acs.org However, future studies should aim to expand upon this by testing against a more exhaustive panel of targets to definitively confirm its selectivity profile. This is crucial for ensuring that observed biological effects in research models can be confidently attributed to GluN2B antagonism.

Furthermore, exploring the pharmacology of its structural analogs could provide valuable insights. Ro 04-5595 is structurally related to Versidyne (Methofoline), a non-narcotic analgesic that was withdrawn from the market. mdpi.com A comparative pharmacological analysis could uncover subtle differences in their receptor interactions that explain their distinct functional profiles and could guide the development of novel therapeutics with improved selectivity and fewer side effects.

Investigation of Long-Term Effects and Chronic Administration in Disease Models

Much of the current research has focused on the acute effects of Ro 04-5595. A significant future direction is the investigation of its long-term effects following chronic administration, particularly in relevant models of chronic diseases. Neurodegenerative disorders such as Huntington's and Alzheimer's disease, which involve long-term pathological changes in the brain, are key areas where such research would be beneficial. tocris.com

Preclinical studies have already begun to explore this area. For instance, in a model of cocaine addiction, daily administration of Ro 04-5595 for six days was shown to reduce the ratio of AMPA to NMDA receptor currents in the bed nucleus of the stria terminalis of cocaine self-administering rats. medchemexpress.comnih.gov This finding suggests that chronic GluN2B blockade can induce lasting neuroplastic changes, a critical consideration for potential therapeutic strategies. Similarly, the compound has been shown to inhibit methamphetamine-induced locomotor activity in mice, pointing to its potential in substance abuse research. medchemexpress.com

Future studies should expand on this work, examining the effects of long-term Ro 04-5595 administration on disease progression, synaptic plasticity, and behavioral outcomes in validated animal models of chronic neurological and psychiatric conditions.

Development of Advanced in vivo Imaging Modalities

The ability to visualize and quantify GluN2B receptors in the living brain is paramount for understanding their role in health and disease. Ro 04-5595 has proven to be a valuable scaffold for the development of imaging agents.

Researchers have successfully synthesized and evaluated radiolabeled versions of the compound for use in Positron Emission Tomography (PET) and autoradiography.

[³H]Ro 04-5595 : This tritiated version has been used for high-resolution autoradiography on brain sections, demonstrating strong, specific binding in GluN2B-rich regions like the hippocampus and cortex, with low binding in the cerebellum, which has a low concentration of these receptors. acs.orgbiocat.commedkoo.com

[¹¹C]Ro 04-5595 : A carbon-11 (B1219553) labeled variant has been developed as a PET radiotracer. mdpi.comnih.gov PET studies in rats with [¹¹C]Ro 04-5595 showed a favorable pharmacokinetic profile with rapid brain uptake and subsequent washout. acs.org

Despite these successes, there is room for advancement. Some studies have noted that the in vivo specific binding signal of [¹¹C]Ro 04-5595 was modest, suggesting that the development of new tracers could be beneficial. mdpi.comnih.gov Future research should focus on creating analogs with improved imaging properties, such as higher specific binding or the use of longer-lived isotopes like fluorine-18, which would facilitate broader clinical research applications by eliminating the need for an on-site cyclotron. nih.gov

RadiotracerImaging ModalityKey FindingsReference
[³H]Ro 04-5595 AutoradiographyStrong binding in NR2B-rich regions (hippocampus, cortex); low binding in cerebellum. acs.orgbiocat.com
[¹¹C]Ro 04-5595 PETGood pharmacokinetics; rapid uptake and washout in rat brain. K_i of 2 nM. Modest specific binding signal in vivo. acs.orgmdpi.comnih.gov

Combination Therapies and Polypharmacology Approaches

Investigating the effects of Ro 04-5595 in combination with other pharmacological agents is a promising research avenue. Such studies can reveal synergistic or antagonistic interactions and provide a basis for novel therapeutic strategies.

Research in addiction models has provided a strong foundation for this approach. For example, a study investigating opiate reward mechanisms found that co-administration of Ro 04-5595 with an inhibitor of glutamate (B1630785) release potentiated the rewarding effects of a sub-threshold dose of morphine. oup.com This highlights a complex interplay between GluN2B receptors and the broader glutamate system in reward processing.

Patent applications have also contemplated the use of Ro 04-5595 in combination with other therapies, suggesting commercial interest in polypharmacology approaches. googleapis.comepo.org Future research should systematically explore combinations of Ro 04-5595 with drugs targeting other neurotransmitter systems implicated in specific disorders, which could lead to more effective, multi-pronged treatment strategies.

Deepening Understanding of GluN2B Receptor Heterogeneity and Ro 04-5595 Interactions

The NMDA receptor is a complex heterotetramer, typically composed of two GluN1 subunits and two GluN2 subunits. mdpi.com The existence of four different GluN2 subunits (GluN2A, 2B, 2C, and 2D) creates a vast potential for receptor diversity, and the precise subunit composition can vary between brain regions and change over the course of development and disease. mdpi.com

Ro 04-5595 provides an excellent tool to dissect the specific functions of GluN2B-containing receptors amidst this heterogeneity. Studies on synaptic plasticity have utilized Ro 04-5595 to differentiate the roles of GluN2A and GluN2B subunits. For instance, in the lateral amygdala, Ro 04-5595 was found to reduce long-term potentiation (LTP). charite.de In studies of long-term depression (LTD), the compound had no effect on one form of LTD but completely blocked another, demonstrating that the involvement of GluN2B is pathway-specific. charite.de

Furthermore, there is evidence to suggest that different antagonists may interact with the GluN2B subunit in distinct ways. It has been predicted that Ro 04-5595 binds to the EVT-101 binding site, which is different from the binding site of another common GluN2B antagonist, ifenprodil (B1662929). biocat.commedkoo.com Future research should focus on elucidating the molecular details of these interactions and exploring how Ro 04-5595 affects NMDA receptors that may contain a mix of different GluN2 subunits. This will provide a more nuanced understanding of NMDA receptor pharmacology and the specific role of GluN2B in neural function.

Q & A

Q. What is the primary mechanism of action of Ro 04-5595 hydrochloride, and how is its selectivity for NMDA/NR2B receptors experimentally validated?

this compound acts as a selective antagonist of NMDA receptors containing the NR2B subunit. Its EC₅₀ value of 186 ± 32 nmol/L was determined using competitive binding assays against [³H]ifenprodil in rat brain slices, with autoradiography confirming preferential binding in NR2B-rich regions (e.g., cortex, hippocampus) and minimal binding in NR2B-deficient areas like the cerebellum . Validation involves displacement studies with reference compounds (e.g., ifenprodil, CP-101,606) to establish binding hierarchy and specificity .

Q. What experimental methodologies are recommended for assessing Ro 04-5595’s receptor-binding affinity in vitro?

High-resolution autoradiography using [³H]Ro 04-5595 is a gold standard for mapping NR2B receptor distribution. Tissue sections are incubated with the radioligand, and non-specific binding is quantified by co-incubation with excess unlabeled competitor (e.g., 10 µM Ro 25-6981). Binding affinity (Kᵢ) is calculated via Scatchard analysis, while selectivity is confirmed by comparing binding densities across brain regions with known NR2B expression levels .

Q. How should researchers design dose-response experiments to evaluate Ro 04-5595’s pharmacological effects?

Dose-response studies should utilize a logarithmic concentration range (e.g., 1 nM–10 µM) to determine EC₅₀/IC₅₀ values. Include positive controls (e.g., ifenprodil for NR2B antagonism) and negative controls (e.g., NR2A-selective antagonists). Functional assays, such as calcium flux measurements in NR2B-transfected HEK cells, can validate antagonistic activity. Ensure replicates (n ≥ 3) and statistical analysis (e.g., nonlinear regression) to account for variability .

Advanced Research Questions

Q. How do pharmacokinetic properties of Ro 04-5595 influence its utility in in vivo neuroimaging studies?

PET studies with [¹¹C]Ro 04-5595 in rats reveal rapid brain uptake (peak SUV ~0.7 at 2–5 min) and clearance (t₁/₂ ~20 min), suggesting transient receptor engagement. Low specific binding in vivo may stem from rapid metabolism, blood-brain barrier efflux, or competition with endogenous ligands. To mitigate this, use enantiomerically pure (R)-Ro 04-5595, which shows higher NR2B affinity, and optimize molar activity (>40 MBq/nmol) to reduce non-specific binding .

Q. What methodological challenges arise when translating Ro 04-5595’s in vitro binding data to in vivo models?

Discrepancies between in vitro and in vivo efficacy often arise due to:

  • Pharmacokinetics : Rapid clearance limits target engagement time.
  • Metabolite interference : [¹¹C]Ro 04-5595’s N-demethylation generates [¹¹C]CO₂, which may confound PET signal interpretation.
  • Non-specific binding : High lipophilicity increases off-target interactions. Solutions include using higher-resolution PET/MRI co-registration, blocking σ receptors, and conducting displacement studies with cold ligand .

Q. How can researchers optimize enantiomeric purity for Ro 04-5595 in receptor studies?

Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis. Validate purity (>98%) using polarimetry and circular dichroism. Test binding affinity via autoradiography: (R)-Ro 04-5595 displaces [³H]ifenprodil completely in NR2B-rich regions, while (S)-enantiomer shows negligible activity. Use the active enantiomer for PET ligand development to minimize non-specific binding .

Q. What strategies are effective in resolving contradictory data on Ro 04-5595’s binding site localization?

Ro 04-5595 binds to the EVT-101 site, distinct from ifenprodil’s allosteric site. To confirm this, conduct cross-displacement assays: pre-incubate tissues with saturating ifenprodil concentrations; residual [³H]Ro 04-5595 binding indicates a separate site. Mutagenesis studies on NR2B subunits (e.g., GluN1/GluN2B chimeras) can further localize binding domains .

Methodological Considerations

Q. What controls are essential for autoradiography experiments with Ro 04-5595?

  • Blank controls : Tissue sections without radioligand to assess background signal.
  • Non-specific binding controls : Sections co-incubated with 10 µM unlabeled Ro 04-5595.
  • Region-specific controls : Compare binding in NR2B-rich (hippocampus) vs. -poor (cerebellum) regions.
  • Reference standards : Include sections with known [³H]ifenprodil binding for normalization .

Q. How should researchers validate Ro 04-5595’s metabolic stability in preclinical models?

Administer [¹¹C]Ro 04-5595 intravenously in rats, collect plasma/brain homogenates at timed intervals (e.g., 5, 15, 30 min), and analyze via radio-HPLC. Quantify parent compound vs. metabolites (e.g., [¹¹C]CO₂). For carbon-11 tracers, correct for short half-life (20.4 min) by normalizing decay-corrected radioactivity .

Data Interpretation

Q. Why might low molar activity compromise PET imaging results with [¹¹C]Ro 04-5595?

Low molar activity (<10 MBq/nmol) increases cold ligand concentration, saturating receptors and reducing specific binding. This manifests as accelerated tracer clearance (e.g., 90-min washout) and diminished contrast between target and reference regions. Optimize radiosynthesis (e.g., captive solvent method) to achieve ≥40 MBq/nmol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.